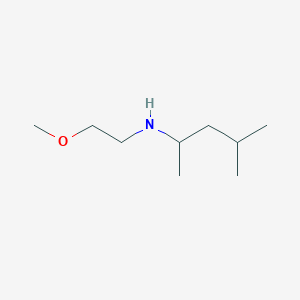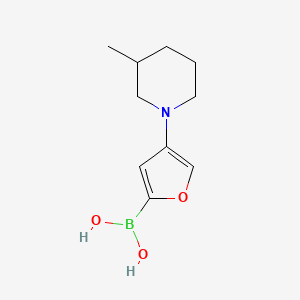![molecular formula C13H20O2 B13335147 7-Propanoylspiro[4.5]decan-6-one](/img/structure/B13335147.png)
7-Propanoylspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propanoylspiro[45]decan-6-one is a chemical compound with the molecular formula C13H20O2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propanoylspiro[4.5]decan-6-one can be achieved through various synthetic routes. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, which undergo a series of reactions to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Propanoylspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
7-Propanoylspiro[4.5]decan-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 7-Propanoylspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. Further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decan-6-one: This compound shares a similar spirocyclic structure but lacks the propanoyl group.
1,6,9-Tri-oxaspiro[4.5]decane: This compound contains additional oxygen atoms in its structure, leading to different chemical properties.
Uniqueness
7-Propanoylspiro[4.5]decan-6-one is unique due to its specific spirocyclic structure and the presence of the propanoyl group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
9-propanoylspiro[4.5]decan-10-one |
InChI |
InChI=1S/C13H20O2/c1-2-11(14)10-6-5-9-13(12(10)15)7-3-4-8-13/h10H,2-9H2,1H3 |
InChI-Schlüssel |
MIHQEOJBRRDPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCC2(C1=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13335094.png)
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-](/img/structure/B13335102.png)
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
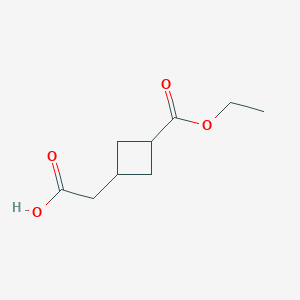

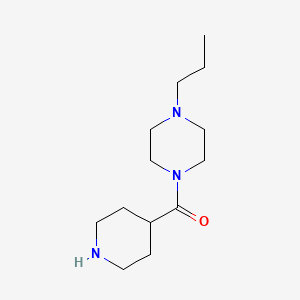

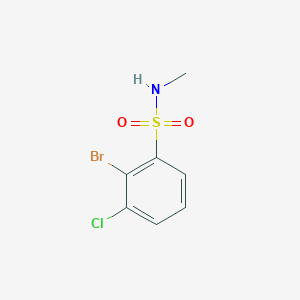
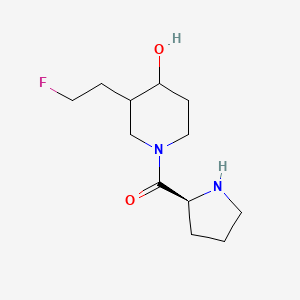
![N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B13335146.png)
